Enhanced Lipophilicity vs. Unsubstituted Imidazole-4-carboxylate
The target compound demonstrates significantly higher calculated lipophilicity (LogP) compared to the parent unsubstituted methyl imidazole-4-carboxylate. This is a direct consequence of the N1-ethoxymethyl substitution. Increased LogP can be a critical factor in improving membrane permeability in cell-based assays or altering retention times in reverse-phase HPLC purification, providing a tangible advantage in specific experimental workflows [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.05 [1] |
| Comparator Or Baseline | Methyl 1H-imidazole-4-carboxylate (CAS 17325-26-7) |
| Quantified Difference | LogP = 0.25 |
| Conditions | In silico prediction; computed values from ACD/Labs and Molbase databases [1]. |
Why This Matters
This quantifiable difference in lipophilicity is crucial for method development and predicting compound behavior in biological systems, allowing researchers to select the optimal building block for their specific application without extensive empirical testing.
- [1] Molbase. (n.d.). Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. Chemical Properties. Retrieved June 2, 2026. View Source
